molecular formula C9H11ClN2O B3033886 5-Chloro-2-(ethylamino)benzamide CAS No. 1248166-41-7

5-Chloro-2-(ethylamino)benzamide

Cat. No.: B3033886
CAS No.: 1248166-41-7
M. Wt: 198.65
InChI Key: UXDCFPVVORQWSZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylamino)benzamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 5-position and an ethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylamino)benzamide typically involves the following steps:

    Nitration: The starting material, 5-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Amidation: The resulting 5-chloro-2-aminobenzoic acid is then reacted with ethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the nitro group to an amino group.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form 5-chloro-2-(ethylamino)benzylamine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 5-chloro-2-(ethylamino)benzylamine.

    Substitution: Formation of 5-substituted-2-(ethylamino)benzamides.

Scientific Research Applications

5-Chloro-2-(ethylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylamino)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylamino)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    5-Chloro-2-(dimethylamino)benzamide: Contains two methyl groups on the amino nitrogen.

    5-Chloro-2-(propylamino)benzamide: Features a propyl group instead of an ethyl group.

Uniqueness

5-Chloro-2-(ethylamino)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethylamino group can affect its pharmacokinetic properties and binding affinity compared to other similar compounds.

Properties

IUPAC Name

5-chloro-2-(ethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-12-8-4-3-6(10)5-7(8)9(11)13/h3-5,12H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDCFPVVORQWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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